Alimemazine hemitartrate-d6 (L-Tartrate)

Description

Contextualization of Alimemazine Hemitartrate-d6 (L-Tartrate) within Contemporary Chemical Sciences

Alimemazine hemitartrate-d6 (L-Tartrate) is the deuterated, L-tartrate salt form of Alimemazine. The parent compound, Alimemazine (also known as Trimeprazine), is a phenothiazine (B1677639) derivative recognized for its antihistaminic properties. wikipedia.orgmedchemexpress.com In the realm of chemical sciences, however, the significance of Alimemazine hemitartrate-d6 (L-Tartrate) lies not in its therapeutic potential but in its role as a stable isotope-labeled internal standard (SIL-IS). kcasbio.commedchemexpress.com

Internal standards are essential in quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov They are compounds added in a known, constant amount to samples, standards, and controls. The purpose of an internal standard is to correct for the loss of analyte during sample processing and to account for variations in instrument response. kcasbio.com Alimemazine-d6, with six deuterium (B1214612) atoms incorporated into its structure, is an ideal internal standard for the quantification of Alimemazine in biological matrices. medchemexpress.comnih.gov Its chemical behavior during extraction and chromatographic separation is nearly identical to the non-deuterated (or "light") Alimemazine, but its increased mass allows it to be distinguished by a mass spectrometer. nih.govresearchgate.net

Significance of Deuterium Isotope Labeling in Advanced Molecular Research

The substitution of hydrogen with deuterium (²H or D) is a cornerstone of modern analytical and metabolic research. nih.gov While deuterium is chemically similar to hydrogen, its nucleus contains both a proton and a neutron, making it approximately twice as heavy. This mass difference is the key to its utility without significantly altering the compound's chemical properties. youtube.com

Key Advantages of Deuterium Labeling:

Mass Spectrometry: The primary application of deuterium-labeled compounds like Alimemazine-d6 is in mass spectrometry-based quantification. mdpi.com The mass difference between the deuterated standard and the natural analyte allows the two to be easily resolved by the detector. researchgate.net This enables the use of the isotope dilution method, a gold standard for accurate quantification, by correcting for matrix effects—the suppression or enhancement of ionization caused by other components in a sample. kcasbio.com

Minimal Isotopic Effect in Chromatography: Deuterated compounds co-elute, or elute very closely with, their non-deuterated counterparts in liquid chromatography. kcasbio.comnih.gov This ensures that both the analyte and the internal standard experience the same conditions throughout the analytical process, leading to more reliable and reproducible results. nih.gov

Metabolic Stability Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of that bond. nih.gov While Alimemazine-d6 is primarily used as an internal standard where metabolic changes are not intended, this principle is widely exploited in drug discovery to create "heavy drugs" with improved pharmacokinetic profiles. nih.govuniupo.it For an internal standard, the deuterium label is typically placed on a part of the molecule that is not metabolically active to ensure it behaves identically to the analyte. nih.gov

Tracing and Mechanistic Studies: Deuterium labeling is also a powerful tool for tracing the metabolic fate of molecules in biological systems and for elucidating reaction mechanisms without the safety concerns associated with radioactive isotopes like tritium. nih.govoptica.org

The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies for bioanalytical method development, as it provides a robust and reliable tool for pharmacokinetic and bioequivalence studies. kcasbio.comnih.gov

Role of Salt Forms, Specifically L-Tartrate, in Solid-State Chemical Phenomena

Approximately half of all active pharmaceutical ingredients (APIs) are formulated as salts to improve their physicochemical properties. nih.gov The process of forming a salt, known as salification, involves reacting an acidic or basic API with a suitable counter-ion to modulate properties like solubility, stability, and crystallinity. bohrium.comnih.gov

Alimemazine is a basic compound that is formulated as a salt with tartaric acid. wikipedia.orgnih.gov The specific use of L-tartrate, a salt of L-tartaric acid, offers several advantages in solid-state chemistry:

Improved Physicochemical Properties: Tartrate salts are often used to enhance aqueous solubility and solid-state stability compared to the free base form of a drug. google.comresearchgate.net L-tartrate, being a potent antioxidant, can also contribute to the stability of the compound. cancer.govnih.gov

Crystallinity: Salt formation is a key strategy to obtain a stable, crystalline solid form of a drug. bohrium.com Crystalline solids have well-defined structures and properties, which is crucial for consistent manufacturing and performance. L-tartrate salts are known to form stable crystalline structures, sometimes as hydrates or other polymorphs, which can be characterized by techniques like X-ray diffraction. google.com

Handling and Formulation: A stable, crystalline salt like an L-tartrate is often easier to handle, process, and formulate into a final product compared to the often less stable free form of the API. jindun-medical.com

The choice of L-tartrate as the counter-ion for Alimemazine-d6 is therefore a deliberate decision rooted in the principles of crystal engineering and pharmaceutical sciences to ensure the compound is a stable, reliable, and high-quality reference material for analytical applications. nih.govbohrium.com

Overview of Research Domains Applicable to Alimemazine Hemitartrate-d6 (L-Tartrate)

The primary application of Alimemazine hemitartrate-d6 (L-Tartrate) is as an internal standard in quantitative bioanalysis. This positions it as a critical tool in several key research domains:

Pharmacokinetic (PK) Studies: These studies investigate how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of the drug in biological fluids like plasma over time is essential. Using Alimemazine-d6 as an internal standard allows for precise measurement of Alimemazine concentrations, which is fundamental to understanding its PK profile. nih.govnih.govnih.gov

Bioequivalence (BE) Studies: BE studies are conducted to compare the pharmacokinetics of two different formulations of the same drug, typically a generic version against a brand-name version. nih.gov Regulatory approval for generic drugs often hinges on demonstrating bioequivalence. The robust and validated LC-MS/MS methods enabled by deuterated internal standards are crucial for the successful execution of these studies. medchemexpress.com

Forensic Toxicology: In forensic science, determining the presence and concentration of drugs in biological samples is critical. The specificity and sensitivity of LC-MS/MS methods using stable isotope-labeled standards provide unambiguous identification and accurate quantification, which are necessary for legal and medical purposes.

Therapeutic Drug Monitoring (TDM): For some drugs, maintaining a specific concentration range in the blood is necessary to ensure efficacy while avoiding toxicity. Although less common for antihistamines, TDM may be employed in specific clinical research settings. Methods using deuterated standards offer the precision required for such applications. medchemexpress.com

In essence, Alimemazine hemitartrate-d6 (L-Tartrate) is a specialized reagent that enhances the quality, reliability, and accuracy of quantitative data in any research field requiring the precise measurement of Alimemazine.

Data Tables

Table 1: Physicochemical Properties of Alimemazine-d6 This table presents computed data for the deuterated base molecule.

| Property | Value | Source |

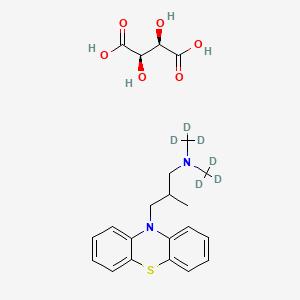

| IUPAC Name | 2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine | PubChem nih.gov |

| Molecular Formula | C₁₈H₁₆D₆N₂S | MedChemExpress medchemexpress.com |

| Molecular Weight | 304.5 g/mol | PubChem nih.gov |

| Exact Mass | 304.18803036 Da | PubChem nih.gov |

| Common Synonyms | Trimeprazine-d6, Alimemazine D6 | PubChem nih.gov |

| CAS Number | 1346603-88-0 | MedChemExpress medchemexpress.com |

Properties

Molecular Formula |

C22H28N2O6S |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i2D3,3D3; |

InChI Key |

ZEEPCWVFSHMOPI-DDFMCFHUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Deuteration Strategies for Alimemazine Hemitartrate D6 L Tartrate

Synthetic Routes for Unlabeled Alimemazine Precursors

The synthesis of alimemazine typically begins with the phenothiazine (B1677639) core structure. wikipedia.org Phenothiazine itself can be synthesized through methods such as the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org Modern approaches often rely on the cyclization of 2-substituted diphenyl sulfides, which can be achieved with high regioselectivity using transition metal catalysts like palladium and nickel. jmedchem.com These catalysts facilitate selective bond formation under mild conditions, accommodating a variety of functional groups. jmedchem.com

Once the phenothiazine nucleus is obtained, the synthesis of alimemazine involves the attachment of the side chain, N,N,2-trimethylpropan-1-amine. This is typically achieved through an alkylation reaction where phenothiazine is reacted with a suitable haloalkylamine derivative.

A general synthetic scheme for unlabeled alimemazine is as follows:

Formation of Phenothiazine: Cyclization of a substituted diphenyl sulfide.

Alkylation: Reaction of the phenothiazine with a 1-halo-N,N,2-trimethylpropanamine.

Regioselective Deuteration Techniques for Alimemazine-d6 Moiety

The "-d6" designation in Alimemazine-d6 indicates the presence of six deuterium (B1214612) atoms. Based on the structure of alimemazine, these deuterium atoms are typically located on the two methyl groups of the dimethylamino function of the side chain. The selective introduction of deuterium into specific molecular positions requires specialized techniques.

Hydrogen-deuterium (H/D) exchange reactions are a direct method for introducing deuterium. wikipedia.org These reactions can be catalyzed by acids, bases, or metals. wikipedia.org

Acid-Catalyzed Exchange: Deuterated acids like deuterated trifluoroacetic acid (CF3COOD) can be effective for H/D exchange on aromatic systems. nih.gov However, for targeting the N,N-dimethylamino group of the alimemazine side chain, this method is less direct.

Base-Catalyzed Exchange: In the presence of a suitable base and a deuterium source like D2O, protons on carbons adjacent to activating groups can be exchanged.

Metal-Catalyzed Exchange: Transition metals can facilitate H/D exchange. For instance, rhodium salts have been used for the direct H/D exchange of compounds. nih.gov

For the specific deuteration of the N,N-dimethyl groups, a common strategy involves using a deuterated alkylating agent in the final synthetic step or performing an H/D exchange on a precursor containing the dimethylamino group.

Catalytic methods offer high efficiency and selectivity for deuteration.

Homogeneous Catalysis: Soluble catalysts, such as the Shvo catalyst, have been used for the chemoselective deuteration of tertiary amines at the α- and β-positions relative to the nitrogen atom. acs.org The mechanism often involves the generation of a reactive iminium cation or enamine intermediate, followed by deuteration. acs.org

Heterogeneous Catalysis: Solid-supported catalysts are also employed, though they can sometimes lead to less specific labeling. acs.org

Organophotocatalysis: Recent advancements have shown that visible light and an organophotocatalyst can be used for the α-deuteration of unprotected primary amines using D2O as the deuterium source. nih.govrsc.org This method is noted for its mild conditions and high selectivity. nih.govrsc.org

The mechanism for catalytic deuteration of amines often proceeds through an intermediate that facilitates the exchange of hydrogen for deuterium from a deuterated solvent or reagent.

Electrochemical methods provide a green and controllable approach for deuterium incorporation, often using D2O as the deuterium source. xmu.edu.cnoaepublish.com These methods can avoid the use of harsh chemical reagents. xmu.edu.cn

Reductive Deuteration: Electrochemical reduction of specific functional groups in the presence of D2O can lead to deuteration. researchgate.net For example, the electrochemical deuteration of α,β-unsaturated carbonyl compounds has been demonstrated with high deuterium incorporation. researchgate.net

Dehalogenative Deuteration: This technique involves the electrochemical reduction of a carbon-halogen bond and subsequent quenching with a deuterium source. xmu.edu.cn This offers excellent site-selectivity. xmu.edu.cn

These methods can be particularly useful for late-stage functionalization of complex molecules. researchgate.net

Ensuring high isotopic purity is crucial for deuterated compounds used in pharmaceutical applications. rsc.orgnih.gov

Chromatographic Purification: Techniques like liquid chromatography can be used to separate the desired deuterated compound from its non-deuterated or partially deuterated counterparts.

Recrystallization: This can be an effective method for enriching the isotopic purity of crystalline solids.

Analytical Verification: The isotopic enrichment and structural integrity are typically confirmed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.netnih.gov HR-MS can determine the percentage of isotopic purity by analyzing the isotopic ion distribution, while NMR confirms the position of the deuterium labels. rsc.org

Formation and Characterization of the L-Tartrate Salt of Deuterated Alimemazine

The final step in the synthesis of Alimemazine hemitartrate-d6 (L-Tartrate) is the formation of the L-tartrate salt. Salt formation is a common practice in pharmaceuticals to improve properties such as solubility, stability, and ease of handling. nih.govresearchgate.net

The hemitartrate salt of alimemazine indicates a 2:1 molar ratio of alimemazine to tartaric acid. synzeal.comchemicea.comsynzeal.com

Salt Formation Process: The L-tartrate salt is typically formed by reacting the deuterated alimemazine free base with L-tartaric acid in a suitable solvent. google.comgoogleapis.com A common method involves dissolving L-tartaric acid in a hot solvent like aqueous ethanol, adding the alimemazine base, and then allowing the salt to crystallize upon cooling. google.com

Characterization: The resulting salt is characterized to confirm its identity, purity, and stoichiometry. Standard analytical techniques include:

Melting Point: To check for purity and consistency.

Spectroscopy (IR, NMR): To confirm the structure of both the alimemazine-d6 moiety and the tartrate counter-ion.

Elemental Analysis: To verify the elemental composition and stoichiometry of the salt.

X-ray Diffraction: To study the crystalline structure of the salt.

The use of L-tartaric acid with a racemic drug substance can sometimes lead to partial resolution, where one enantiomer of the active pharmaceutical ingredient selectively crystallizes. blogspot.com

Data Tables

Table 1: Key Deuteration Techniques Use the slider to see more details about each technique.

| Technique | Catalyst/Reagent | Deuterium Source | Key Features |

| Hydrogen-Deuterium Exchange | Acid, Base, or Metal | D2O, Deuterated acids | Direct replacement of H with D. wikipedia.org |

| Catalytic Deuteration | Homogeneous/Heterogeneous Catalysts | D2O, D2 gas | High selectivity and efficiency. acs.org |

| Electrochemical Deuteration | Electric Current | D2O | Environmentally friendly, high site-selectivity. xmu.edu.cn |

| Organophotocatalysis | Photocatalyst + Light | D2O | Mild reaction conditions, high chemo- and site-selectivity. nih.govrsc.org |

Table 2: Analytical Methods for Characterization This table outlines the primary analytical methods used in the synthesis and characterization process.

| Analytical Method | Purpose |

| High-Resolution Mass Spectrometry (HR-MS) | Determine isotopic enrichment and confirm molecular weight. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the position of deuterium labels and structural integrity. rsc.org |

| Infrared (IR) Spectroscopy | Identify functional groups and confirm salt formation. |

| Melting Point Analysis | Assess purity and consistency of the final salt product. |

| Elemental Analysis | Verify the elemental composition and stoichiometry of the salt. |

Salt Formation Protocols and Counterion Selection Rationale

The formation of the hemitartrate salt of Alimemazine-d6 with L-tartaric acid serves a dual purpose: it facilitates the separation of the racemic mixture of Alimemazine-d6 and improves the compound's stability and solubility. wikipedia.orgumass.edunih.govmedchemexpress.com Alimemazine possesses a chiral center at the 2-position of the propyl side chain, and thus exists as a pair of enantiomers.

The selection of L-tartaric acid as the counterion is a critical step in the chiral resolution process. nih.gov L-tartaric acid is a readily available and inexpensive chiral resolving agent. libretexts.org When racemic Alimemazine-d6 is reacted with enantiomerically pure L-tartaric acid, a pair of diastereomeric salts is formed: (R)-Alimemazine-d6-(L)-hemitartrate and (S)-Alimemazine-d6-(L)-hemitartrate. These diastereomers exhibit different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

The general protocol for the salt formation involves dissolving the racemic Alimemazine-d6 free base in a suitable solvent, followed by the addition of L-tartaric acid. The choice of solvent is crucial and is often determined empirically to maximize the solubility difference between the two diastereomeric salts. Common solvents used for this purpose include alcohols like methanol (B129727) or ethanol, or mixtures of solvents. gavinpublishers.com

The process typically involves heating the solution to ensure complete dissolution of both the amine and the acid, followed by slow cooling to induce the crystallization of the less soluble diastereomeric salt. umass.edu The stoichiometry between the amine and the tartaric acid is also a key parameter, with a 1:0.5 molar ratio being typical for hemitartrate salt formation. onyxipca.com

Interactive Data Table: Key Parameters in Alimemazine-d6 L-Tartrate Salt Formation

| Parameter | Rationale | Typical Conditions |

| Chiral Resolving Agent | L-tartaric acid is used to form diastereomeric salts with the racemic Alimemazine-d6, enabling their separation. nih.govlibretexts.org | L-(+)-tartaric acid |

| Solvent System | The solvent is chosen to maximize the solubility difference between the diastereomeric salts. gavinpublishers.com | Methanol, Ethanol, or mixtures with water |

| Temperature Profile | Heating ensures complete dissolution, while slow cooling promotes selective crystallization of the less soluble diastereomer. umass.edu | Heat to reflux, then cool slowly to room temperature or below. |

| Stoichiometry | A 2:1 molar ratio of Alimemazine-d6 to L-tartaric acid is required for the hemitartrate salt. | 2 equivalents of Alimemazine-d6 to 1 equivalent of L-tartaric acid |

Purification Strategies for Deuterated L-Tartrate Salts

The primary goal of the purification process for Alimemazine hemitartrate-d6 (L-Tartrate) is to isolate the desired diastereomer in high purity, free from the other diastereomer and any isotopic impurities. The main technique employed for this is fractional recrystallization. wikipedia.orgumass.edu

Once the initial crystallization has yielded a crop of the less soluble diastereomeric salt, this solid is typically subjected to one or more recrystallization steps to enhance its purity. umass.edu This involves dissolving the crystals in a minimal amount of hot solvent and allowing them to re-form upon slow cooling. With each recrystallization, the purity of the less soluble diastereomer is increased.

The progress of the purification can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. google.comrotachrom.commdpi.com This allows for the quantification of the ratio of the two diastereomers and, consequently, the enantiomeric excess (e.e.) of the Alimemazine-d6.

After the desired diastereomeric purity is achieved, the L-tartaric acid can be removed by treating the salt with a base to liberate the free amine, if required. gavinpublishers.com However, for the final product, the diastereomerically pure salt is often the desired form.

The purification must also consider the isotopic purity of the compound. Mass spectrometry is a key analytical tool to confirm the molecular weight of the deuterated compound and to ensure that the desired level of deuterium incorporation has been achieved and maintained throughout the synthesis and purification processes. researchgate.net

Interactive Data Table: Purification and Analytical Methods for Alimemazine Hemitartrate-d6 (L-Tartrate)

| Purification/Analysis Step | Technique | Purpose |

| Primary Purification | Fractional Crystallization | To separate the two diastereomeric salts based on their differential solubility. wikipedia.orgumass.edu |

| Purity Enhancement | Recrystallization | To increase the purity of the desired less soluble diastereomeric salt. umass.edu |

| Diastereomeric Purity Analysis | Chiral HPLC | To determine the ratio of the diastereomers and the enantiomeric excess. google.comrotachrom.commdpi.com |

| Isotopic Purity Analysis | Mass Spectrometry | To confirm the molecular weight and the level of deuterium incorporation. researchgate.net |

| Structure Confirmation | NMR Spectroscopy | To confirm the chemical structure of the Alimemazine-d6 and the presence of the tartrate counterion. |

Advanced Spectroscopic and Chromatographic Characterization of Alimemazine Hemitartrate D6 L Tartrate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds in solution. For isotopically labeled molecules like Alimemazine-d6, NMR serves the dual purpose of structural elucidation and confirmation of isotopic incorporation.

¹H NMR for Residual Protium (B1232500) and Deuterium (B1214612) Incorporation Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for verifying the success of a deuteration reaction. In the case of Alimemazine-d6, the six hydrogen atoms of the two N-methyl groups are replaced with deuterium atoms. nih.gov Since deuterium resonates at a completely different frequency from protons (at 61.4 MHz compared to 400 MHz for protons in the same magnetic field), the signals corresponding to these methyl groups are absent in the ¹H NMR spectrum. huji.ac.il

The analysis focuses on identifying the signals of the remaining protons in the molecule and confirming the absence of the N-methyl proton signal, which would typically appear as a singlet in the unlabeled compound. The degree of deuteration can be quantified by integrating the very small residual signal of the N-CH₃ groups against the integral of a known, non-exchangeable proton on the Alimemazine skeleton or an internal standard. Furthermore, the presence of residual protium in the deuterated methyl groups (e.g., -CHD₂ or -CH₂D) would result in characteristic multiplets due to H-D coupling, providing further detail on the isotopic distribution. The spectrum of the fully deuterated (d6) compound should show a significant simplification in the aliphatic region compared to its non-labeled counterpart.

Table 1: Hypothetical ¹H NMR Data Comparison for Alimemazine vs. Alimemazine-d6 in CDCl₃ Note: Chemical shifts (δ) are illustrative and may vary based on experimental conditions.

| Functional Group | Expected Chemical Shift (δ ppm) - Alimemazine | Expected Appearance - Alimemazine-d6 | Deuteration Confirmation |

| Aromatic Protons | 7.0 - 7.5 | Multiplets, unchanged | Internal reference point |

| H-10a (CH₂) | ~3.9 | Triplet, unchanged | Structural integrity |

| H-2' (CH) | ~2.8 | Multiplet, unchanged | Structural integrity |

| H-1' (CH₂) | ~2.5 | Multiplet, unchanged | Structural integrity |

| N-Methyl Protons | ~2.2 | Signal absent or significantly reduced (<1% of expected) | Successful deuteration |

| C-2' Methyl Protons | ~1.1 | Doublet, unchanged | Structural integrity |

¹³C NMR and Two-Dimensional NMR Techniques for Structural Verification

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of all proton and carbon signals and to definitively confirm the label positions.

HSQC correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum of Alimemazine-d6 would show correlations for all C-H pairs in the molecule but would crucially lack any correlation for the N-methyl carbons, confirming their deuteration.

HMBC shows correlations between protons and carbons over two or three bonds. This technique can verify the connectivity of the entire molecular backbone. For instance, correlations from the H-1' methylene (B1212753) protons to the N-methyl carbons would be expected in unlabeled Alimemazine but would be absent in the d6 analogue, further confirming the site of isotopic labeling.

Deuterium as an Internal Lock and Solvent in NMR Experiments

The stability of the magnetic field in modern NMR spectrometers is crucial for acquiring high-resolution spectra, especially during long experiments required for insensitive nuclei like ¹³C or for dilute samples. researchgate.net Superconducting magnets are prone to slow drifting of the field strength over time. ualberta.ca To counteract this, a field-frequency lock system is used. buffalo.edu

This system is essentially a separate, small spectrometer that continuously monitors the resonance frequency of a specific nucleus and adjusts the magnetic field to keep it constant. cornell.edu Deuterium (²H) is the nucleus of choice for this lock system. ualberta.ca Typically, the NMR sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6). uwm.edu The spectrometer's lock system is tuned to the deuterium frequency of the solvent, establishing a stable reference point. ualberta.cacornell.edu If the main magnetic field drifts, the deuterium frequency shifts, and the lock system immediately applies a correction via a small electromagnet to restore the field to its precise value. cornell.edu While Alimemazine-d6 itself contains deuterium, the lock is almost universally established on the abundant deuterium signal of the solvent, not the analyte.

Mass Spectrometry (MS) Applications for Isotope-Labeled Compounds

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For isotopically labeled compounds, it is essential for confirming the molecular weight, assessing isotopic purity, and verifying the location of the labels.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an ion's elemental composition. For Alimemazine-d6, HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the theoretically calculated value. nih.gov

Furthermore, HRMS is the definitive technique for assessing isotopic purity. nih.gov Due to its high resolving power, it can distinguish between ions that differ in mass only by the presence of different isotopes (isotopologues). The analysis of Alimemazine-d6 will show a cluster of ions corresponding to the d0 (unlabeled), d1, d2, d3, d4, d5, and d6 species. The isotopic purity is calculated from the relative abundances of these isotopologue peaks. For a high-purity sample, the d6 isotopologue should be the most abundant peak by a significant margin.

Table 2: Theoretical Exact Masses of [M+H]⁺ Isotopologues for Alimemazine-d6

| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) |

| Alimemazine (d0) | C₁₈H₂₃N₂S⁺ | 299.1604 |

| Alimemazine-d1 | C₁₈H₂₂DN₂S⁺ | 300.1666 |

| Alimemazine-d2 | C₁₈H₂₁D₂N₂S⁺ | 301.1729 |

| Alimemazine-d3 | C₁₈H₂₀D₃N₂S⁺ | 302.1792 |

| Alimemazine-d4 | C₁₈H₁₉D₄N₂S⁺ | 303.1855 |

| Alimemazine-d5 | C₁₈H₁₈D₅N₂S⁺ | 304.1917 |

| Alimemazine-d6 | C₁₈H₁₇D₆N₂S⁺ | 305.1980 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Deuterium Localization

Tandem Mass Spectrometry (MS/MS) is used to further confirm the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. In an MS/MS experiment, the protonated parent ion ([M+H]⁺) of Alimemazine-d6 is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

The fragmentation of phenothiazines with an aliphatic side chain typically involves cleavage of the C-N bond connecting the side chain to the phenothiazine (B1677639) ring system or cleavage within the side chain itself. nih.gov A primary fragmentation pathway for Alimemazine involves the formation of a fragment corresponding to the dimethylaminopropyl side chain. By comparing the MS/MS spectrum of Alimemazine-d6 with that of its unlabeled analog, the location of the deuterium atoms can be unequivocally confirmed. A fragment containing the N,N-bis(trideuteriomethyl) groups will have a mass-to-charge ratio that is 6 Da higher than the corresponding fragment from the unlabeled compound. This mass shift provides definitive evidence that the deuterium labels are located on the N-methyl groups as intended.

Table 3: Predicted Major MS/MS Fragments for [M+H]⁺ of Alimemazine and Alimemazine-d6

| Proposed Fragment Structure | Fragment Name | Alimemazine (m/z) | Alimemazine-d6 (m/z) | Mass Shift (Da) | Interpretation |

| [C₅H₁₂N]⁺ | Dimethylaminopropyl fragment | 86.10 | 92.14 | +6 | Confirms d6 label is on the N-methyl groups of the side chain. |

| [C₁₃H₁₀NS]⁺ | Phenothiazine ring fragment | 212.05 | 212.05 | 0 | Confirms the phenothiazine core is unlabeled. |

Quantitative Mass Spectrometry Utilizing Deuterated Analogues as Internal Standards

Deuterated compounds like Alimemazine-d6 are invaluable in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov Their utility stems from their chemical similarity to the analyte of interest, yet they are distinguishable by their higher mass. medchemexpress.com This allows them to be added to a biological sample at a known concentration, co-eluting with the analyte and experiencing similar extraction efficiencies and ionization effects in the mass spectrometer. nih.govnih.gov By measuring the ratio of the analyte's signal to the deuterated internal standard's signal, precise and accurate quantification can be achieved, compensating for variations during sample preparation and analysis. medchemexpress.comnih.gov

In the bioanalysis of alimemazine in human plasma, a sensitive and robust LC-MS/MS method has been developed utilizing Alimemazine-d6 as the internal standard. medchemexpress.comnih.gov The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov The specific mass transitions monitored are a key component of the method's specificity.

A study outlines the specific precursor to product ion transitions for both the non-deuterated alimemazine (ALZ) and its deuterated standard (ALZ D6). medchemexpress.comnih.gov These transitions are foundational for developing a quantitative assay.

The six-mass-unit difference between the precursor and product ions of ALZ and ALZ D6 provides clear separation in the mass spectrometer, preventing signal overlap and ensuring that the quantification of the analyte is not compromised by the internal standard. nih.gov

Vibrational Spectroscopy (IR and Raman) for Deuterium-Related Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for the structural elucidation of molecules, including the confirmation of isotopic labeling. youtube.com These techniques probe the vibrational modes of molecular bonds. The substitution of a hydrogen atom with its heavier isotope, deuterium, results in predictable and measurable changes in the vibrational spectra due to the increased mass. nih.gov This makes IR and Raman spectroscopy ideal for analyzing the incorporation of deuterium into a molecule like Alimemazine-d6. medchemexpress.comrsc.org

Analysis of C-D Stretching Frequencies and Isotopic Shifts

The most direct spectroscopic evidence of deuteration is the appearance of new absorption bands corresponding to carbon-deuterium (C-D) bond vibrations. rsc.org The vibrational frequency of a bond is primarily dependent on the bond strength and the reduced mass of the atoms involved. Because the C-D bond is stronger and has a greater reduced mass than the C-H bond, its stretching frequency is significantly lower. nih.gov This phenomenon is known as an isotopic shift.

The ratio of the C-D stretching frequency to the C-H stretching frequency can be approximated by the square root of the ratio of their reduced masses, which is roughly 1/√2, or about 0.707. rsc.org Therefore, a C-H stretching vibration will shift to a lower wavenumber (a "redshift") upon deuteration. nih.gov In Alimemazine-d6, the six deuterium atoms are located on the two methyl groups of the N,N-dimethylamino moiety. The typical stretching frequency for an N-CH₃ group appears in the 2820-2780 cm⁻¹ region of the IR spectrum. By applying the isotopic shift principle, the corresponding N-CD₃ stretching frequency can be predicted.

The observation of strong absorption bands in the predicted region of approximately 1980 cm⁻¹, coupled with the diminished intensity of the N-CH₃ stretching bands, would provide definitive confirmation of successful deuteration at the intended molecular site.

Identification of Specific Functional Group Deuteration through Vibrational Fingerprints

Isotopic substitution affects the entire molecule's vibrational modes to some extent, not just the stretching frequency of the substituted bond. This results in a unique "vibrational fingerprint" for the deuterated compound that is distinct from its non-deuterated counterpart. While the C-D stretch is the most prominent new feature, changes in the frequencies of bending, rocking, and scissoring vibrations associated with the deuterated functional group also occur.

For Alimemazine-d6, the deuteration is specific to the N,N-dimethylamino group. Therefore, in addition to the primary N-CD₃ stretching modes, the IR and Raman spectra would show shifts in the deformation and rocking modes of these methyl groups. The phenothiazine core, being unsubstituted with deuterium, would exhibit vibrational bands largely unshifted compared to the non-deuterated alimemazine. This selectivity allows vibrational spectroscopy to not only confirm the presence of deuterium but also to verify its specific location within the molecular structure by analyzing the perturbation of vibrations in the fingerprint region (typically 1500-600 cm⁻¹).

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are essential for separating the deuterated compound from its non-deuterated analog, as well as from any impurities that may have arisen during synthesis or degradation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods used for this purpose.

Liquid Chromatography (LC) Techniques for Impurity Profiling in Deuterated Compounds

HPLC, particularly when coupled with mass spectrometry, is the premier technique for the impurity profiling of pharmaceutical compounds like Alimemazine hemitartrate-d6 (L-Tartrate). A well-developed LC method must be capable of separating the main compound from process-related impurities, degradation products, and any residual non-deuterated starting material.

A validated reversed-phase HPLC (RP-HPLC) method for the analysis of alimemazine in plasma provides a strong foundation for the purity assessment of its deuterated analog. medchemexpress.comnih.gov The method employs a C18 column and a mobile phase consisting of an organic solvent and an aqueous buffer, designed to achieve optimal separation.

This method effectively separates alimemazine from endogenous plasma components, demonstrating its utility for impurity profiling. nih.gov When analyzing Alimemazine-d6, this system would be used to detect and quantify any potential impurities, ensuring the high purity required for its use as an internal standard. The high resolution of modern HPLC columns can often separate the deuterated and non-deuterated compounds, which may have slightly different retention times due to the deuterium isotope effect.

Gas Chromatography (GC) for Volatile Deuterated Intermediates

While LC is ideal for the final, non-volatile product, gas chromatography is highly suitable for analyzing the volatile intermediates that may be used in the synthesis of Alimemazine-d6. nih.gov The synthesis of Alimemazine-d6 involves the alkylation of the phenothiazine nitrogen with a side chain containing the deuterated N,N-dimethylamino group. This likely requires a deuterated precursor, such as a deuterated version of 3-chloro-N,N,2-trimethylpropan-1-amine or a similar volatile alkylating agent.

GC, especially when coupled with a mass spectrometer (GC-MS), is the method of choice for assessing the purity and isotopic enrichment of such volatile deuterated intermediates. The separation on a GC column, often a capillary column with a suitable stationary phase, would resolve the deuterated intermediate from any non-deuterated or partially deuterated species and other synthesis-related impurities. The subsequent MS analysis would confirm the mass of the intermediate, verifying its isotopic composition. The use of GC ensures that the deuterated building blocks used in the synthesis are of high purity, which is critical for producing a final product with the correct level of isotopic incorporation and minimal impurities.

Solid State Science and Crystallography of Alimemazine Hemitartrate D6 L Tartrate

Exploration of Crystalline Forms and Polymorphism in L-Tartrate Salts

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties.

Identification of Polymorphic and Pseudopolymorphic Forms

Detailed investigations into the polymorphic and pseudopolymorphic forms of Alimemazine L-Tartrate salts are not extensively reported in publicly available literature. Pharmaceutical companies typically conduct comprehensive internal studies to identify and characterize all solid forms of a drug substance to ensure product consistency and quality. The potential for polymorphism in Alimemazine Hemitartrate exists due to the flexibility of the phenothiazine (B1677639) ring system and the side chain, as well as the multiple hydrogen bonding sites offered by the tartrate counter-ion.

The formation of different crystalline forms can be influenced by various factors during crystallization, such as solvent, temperature, cooling rate, and the presence of impurities. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates), is also a possibility that requires thorough investigation during drug development.

Phase Transformation Mechanisms and Stability Relationships of Solid Forms

The relative stability of different polymorphic forms and the conditions under which they might transform from one to another are crucial for selecting the appropriate form for a pharmaceutical formulation. Stability studies, often involving exposure to varying temperature and humidity, are essential to map out the thermodynamic relationships between different solid forms.

Without specific experimental data on the polymorphs of Alimemazine Hemitartrate, a general understanding of phase transformation mechanisms can be applied. Transformations can occur via solid-state transitions or be solvent-mediated. The stability relationship between polymorphs is often temperature-dependent, with one form being more stable at a lower temperature and another at a higher temperature. This relationship can be elucidated using techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD).

X-ray Diffraction (XRD) for Crystal Structure Determination and Unit Cell Analysis

X-ray diffraction is the cornerstone technique for the definitive characterization of crystalline solids, providing detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice.

Single Crystal X-ray Diffraction for Atomic Arrangement and Conformation

A hypothetical single crystal XRD study of Alimemazine Hemitartrate would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information would definitively establish the conformation of the alimemazine molecule and the tartrate counter-ion in the solid state, as well as their stoichiometric ratio in the asymmetric unit.

Hypothetical Single Crystal XRD Data Table for Alimemazine Hemitartrate

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the identification of crystalline phases and the assessment of crystalline purity. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

A typical PXRD pattern for a crystalline solid consists of a series of peaks at specific diffraction angles (2θ), with varying intensities. The positions and intensities of these peaks are characteristic of the crystal lattice of the substance. For Alimemazine Hemitartrate, the PXRD pattern would be used to:

Confirm the identity of the crystalline material.

Distinguish between different polymorphic forms, as each would have a distinct pattern.

Detect the presence of any crystalline impurities or amorphous content.

Monitor the solid-state stability of the drug substance under various conditions.

Illustrative Powder X-ray Diffraction Data Table for a Crystalline Form of Alimemazine Hemitartrate

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 45 |

| 12.3 | 7.2 | 100 |

| 15.8 | 5.6 | 60 |

| 19.1 | 4.6 | 85 |

| 21.7 | 4.1 | 50 |

| 24.6 | 3.6 | 70 |

Note: This data is illustrative and not based on experimental results.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The crystal packing of Alimemazine Hemitartrate is dictated by a complex interplay of intermolecular interactions. The L-tartrate counter-ion, with its multiple hydroxyl and carboxyl groups, is a potent hydrogen bond donor and acceptor. The alimemazine molecule, with its nitrogen atoms and aromatic rings, also participates in various non-covalent interactions.

A detailed analysis of the crystal structure would likely reveal an extensive network of hydrogen bonds. The protonated tertiary amine of the alimemazine side chain would be a primary hydrogen bond donor, likely interacting with the carboxylate or hydroxyl groups of the tartrate anion. The hydroxyl groups of the tartrate can act as both hydrogen bond donors and acceptors, leading to the formation of chains or more complex three-dimensional networks.

In addition to strong hydrogen bonds, other weaker interactions play a significant role in stabilizing the crystal lattice. These include:

π-π stacking: The aromatic phenothiazine rings can stack on top of each other, contributing to the stability of the crystal structure.

C-H···π interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of the aromatic rings.

Understanding this intricate network of interactions is crucial for comprehending the physical properties of the solid and for any efforts in crystal engineering, such as the design of co-crystals with modified properties.

Role of L-Tartrate Anion in Crystal Packing and Supramolecular Assembly

The L-tartrate anion, a chiral and multifunctional molecule, plays a pivotal role in the crystal packing and supramolecular assembly of alimemazine hemitartrate-d6. Its ability to form a robust network of hydrogen bonds is a primary determinant of the resulting crystal lattice. The tartrate anion possesses multiple hydrogen bond donor (hydroxyl groups) and acceptor (carboxylate groups) sites, enabling it to engage in complex, three-dimensional hydrogen-bonding networks.

The chirality of the L-tartrate anion can also introduce specific spatial arrangements, influencing the packing of the alimemazine-d6 molecules and potentially leading to the formation of chiral supramolecular assemblies. The stereochemistry of the tartrate anion can direct the handedness of helical or other chiral motifs within the crystal structure. Supramolecular assemblies are well-ordered structures resulting from intermolecular interactions, and in this case, the L-tartrate anion acts as a key building block. nih.govrsc.orgrsc.org The interplay of hydrogen bonding, ionic interactions, and van der Waals forces, all orchestrated by the tartrate anion, results in a unique and stable crystalline solid.

| Interaction Type | Participating Groups | Significance in Crystal Packing |

| Ionic Interaction | Protonated amine of Alimemazine-d6 and Carboxylate of L-Tartrate | Primary interaction holding the salt together. |

| Hydrogen Bonding (O-H···O) | Hydroxyl and Carboxylate groups of L-Tartrate | Forms extensive networks, creating sheets, layers, or 3D frameworks. nih.govnih.gov |

| Hydrogen Bonding (N-H···O) | Protonated amine of Alimemazine-d6 and Carboxylate/Hydroxyl of L-Tartrate | Links the cation and anion, contributing to the overall stability. |

| van der Waals Forces | Phenothiazine ring of Alimemazine-d6 and alkyl chains | Contributes to the overall packing efficiency and stability. |

Influence of Deuteration on Hydrogen/Deuterium (B1214612) Bonding in the Crystal Lattice

The substitution of hydrogen with deuterium in the N,N-dimethyl groups of alimemazine to form alimemazine-d6 can have a subtle but significant impact on the hydrogen/deuterium bonding within the crystal lattice. While deuterium and protium (B1232500) are chemically similar, the difference in mass leads to differences in vibrational energies, which can affect bond lengths and strengths in the solid state. This phenomenon is known as a geometric isotope effect. aps.org

Generally, deuterium forms slightly stronger covalent bonds than protium, and this can influence the geometry of hydrogen bonds. Studies have shown that deuteration can lead to an elongation of hydrogen bonds, a phenomenon known as the Ubbelohde effect. aps.org This elongation might seem counterintuitive, but it arises from the lower zero-point energy of the D-O bond compared to the H-O bond, which alters the potential energy surface of the hydrogen bond.

| Parameter | Effect of Deuteration | Potential Consequence in Alimemazine Hemitartrate-d6 |

| C-D vs. C-H Bond | C-D bond is stronger and has a lower zero-point energy. mdpi.com | Altered vibrational modes of the dimethylamino group. |

| Hydrogen Bond Length (e.g., O-H···O) | May be slightly elongated (Ubbelohde effect). aps.org | Minor changes in the dimensions of the supramolecular assembly. |

| Crystal Lattice Parameters | Small changes in unit cell dimensions. nih.gov | Altered crystal packing and density. |

| Overall Crystal Stability | Can be slightly altered due to changes in lattice energy. | May influence physical properties like melting point and solubility. |

Hydration/Dehydration Behavior and Solvate Formation Mechanisms in L-Tartrate Salts

Pharmaceutical solids, including L-tartrate salts, can incorporate water or solvent molecules into their crystal lattice to form hydrates or solvates. nih.govresearchgate.net This behavior is governed by the thermodynamics of crystallization and the nature of the intermolecular interactions between the host (the salt) and the guest (water or solvent).

The formation of a hydrate (B1144303) or solvate is driven by the ability of the water or solvent molecules to form stabilizing interactions, typically hydrogen bonds, within the crystal lattice. chemrxiv.org The L-tartrate anion, with its multiple hydrogen bond donor and acceptor sites, can readily interact with water molecules. Similarly, the protonated alimemazine cation can also participate in hydrogen bonding with water. The formation of a hydrate is often thermodynamically favorable under ambient conditions. nih.gov It is estimated that approximately one-third of active pharmaceutical ingredients can form hydrates. nih.gov

The mechanism of solvate formation involves the incorporation of solvent molecules into the crystal lattice during crystallization from a solution. researchgate.net The key factors driving this are the ability of the solvent to form strong interactions with the salt and to pack efficiently within the crystal structure. lancs.ac.uk Solvents with a high capacity for hydrogen bonding are more likely to form solvates with L-tartrate salts. chemrxiv.org

Hydration and dehydration are reversible processes that can occur in response to changes in temperature and relative humidity. The stability of a hydrate is dependent on the strength of the water-crystal lattice interactions. Upon heating, hydrates will lose water at a specific temperature, which can be detected by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The loss of water can lead to a phase transformation, potentially resulting in an anhydrous form or a different crystalline phase. This behavior is critical to understand for the manufacturing and storage of the solid form of the drug.

| Phenomenon | Description | Relevance to Alimemazine Hemitartrate-d6 (L-Tartrate) |

| Hydrate Formation | Incorporation of water molecules into the crystal lattice. nih.gov | The L-tartrate anion and alimemazine cation can form hydrogen bonds with water, making hydrate formation likely. |

| Solvate Formation | Incorporation of solvent molecules into the crystal lattice during crystallization. researchgate.netresearchgate.net | Crystallization from different solvents could lead to the formation of various solvates (solvatomorphs). |

| Dehydration | Loss of water from a hydrate, typically upon heating. | The temperature of dehydration is a key physical characteristic and indicates the thermal stability of the hydrate. |

| Phase Transformation | Change from one solid form to another (e.g., hydrate to anhydrate). | Can impact physical properties and must be controlled during processing and storage. |

Co-crystallization Studies Involving Alimemazine Hemitartrate (L-Tartrate)

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties, such as solubility, stability, and bioavailability. nih.gov A co-crystal consists of two or more different molecules held together in a stoichiometric ratio within the same crystal lattice by non-covalent interactions. nih.gov

While specific co-crystallization studies involving alimemazine hemitartrate are not widely reported in the public literature, the principles of co-crystal design can be applied. In this context, alimemazine hemitartrate would be one component, and a second molecule, known as a co-former, would be introduced. The co-former is typically a benign substance, often a compound that is generally recognized as safe (GRAS).

Tartaric acid itself is a common co-former used in the development of pharmaceutical co-crystals. nih.govtbzmed.ac.ir For instance, co-crystals of fexofenadine (B15129) with tartaric acid have been prepared to improve the drug's stability and solubility. tbzmed.ac.ir Given that alimemazine hemitartrate is already a salt with tartaric acid, co-crystallization studies would likely involve the addition of a third component or the use of a different co-former with the alimemazine base.

The design of co-crystals relies on the principles of supramolecular chemistry and crystal engineering. The selection of a suitable co-former is based on its ability to form robust and predictable intermolecular interactions, such as hydrogen bonds or π-π stacking, with the active pharmaceutical ingredient. For a phenothiazine derivative like alimemazine, co-formers with complementary hydrogen bonding sites or aromatic rings could be effective. The resulting co-crystals would need to be thoroughly characterized to determine their structure and physicochemical properties.

| Co-crystallization Approach | Description | Potential Application to Alimemazine |

| Solvent Evaporation | Dissolving the API and co-former in a common solvent and allowing the solvent to evaporate slowly. tbzmed.ac.ir | A straightforward method to screen for co-crystal formation with various co-formers. |

| Grinding (Neat or Liquid-Assisted) | Grinding the API and co-former together, sometimes with a small amount of a liquid to facilitate the reaction. tbzmed.ac.ir | An efficient and solvent-less or solvent-minimized approach to co-crystal synthesis. |

| Slurry Co-crystallization | Stirring a suspension of the API and co-former in a solvent in which they are sparingly soluble. | Can lead to the formation of the most thermodynamically stable co-crystal form. |

| Reaction Co-crystallization | A chemical reaction leads to the formation of the co-crystal in situ. nih.gov | Could be explored if a suitable reaction pathway can be designed. |

Mechanistic Insights Through Deuterium Kinetic Isotope Effects Kies

Theoretical Framework of Kinetic Isotope Effects in Reactions Involving Alimemazine

The theoretical foundation of the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. nih.gov Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. The magnitude of the KIE, expressed as the ratio of the reaction rates (kH/kD), can provide valuable information about the transition state of the reaction. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of a reaction.

For a molecule like alimemazine, which undergoes metabolism primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, the initial step often involves the abstraction of a hydrogen atom from a carbon atom. nih.govmanchester.ac.uk Key metabolic pathways for alimemazine include N-demethylation of the aliphatic side chain and sulfoxidation of the phenothiazine (B1677639) ring. nih.govrelis.no The presence of a significant primary deuterium (B1214612) KIE in these reactions is strong evidence that C-H bond cleavage is, at a minimum, partially rate-limiting. nih.gov

In Vitro Metabolic Stability Studies of Alimemazine Hemitartrate-d6 and Protio Analogues

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nih.gov While specific experimental data directly comparing the in vitro metabolic stability of Alimemazine hemitartrate-d6 and its non-deuterated (protio) analogue is not publicly available in the reviewed literature, the principles of KIE suggest that deuteration at metabolically active sites would lead to increased metabolic stability.

The cleavage of a C-H bond is a common rate-limiting step in drug metabolism mediated by cytochrome P450 enzymes. nih.govmanchester.ac.uk The substitution of hydrogen with deuterium at these "metabolic soft spots" can significantly slow down the rate of metabolism. For example, in the N-demethylation of other drugs, deuteration of the N-methyl group has been shown to decrease the rate of metabolism, thereby increasing the drug's half-life. nih.gov In the case of alimemazine, the N-dimethylamino group on the side chain is a primary site for oxidative metabolism. Therefore, deuteration of these methyl groups in Alimemazine-d6 would be expected to exhibit a significant KIE, slowing the rate of N-demethylation.

A hypothetical comparison of the metabolic rates might look like the following:

| Compound | Metabolic Pathway | Relative Rate of Metabolism |

| Alimemazine | N-Demethylation | 100% |

| Alimemazine-d6 | N-Demethylation | Reduced (Expected KIE > 1) |

| Alimemazine | Sulfoxidation | 100% |

| Alimemazine-d6 | Sulfoxidation | Unchanged (No C-H cleavage) |

This table is illustrative and based on established principles of KIE. Specific quantitative data for Alimemazine-d6 is not available in the public domain.

The primary metabolic "soft spots" of alimemazine are the N-methyl groups and the sulfur atom in the phenothiazine ring. nih.govrelis.no Deuteration of the N-methyl groups, as in Alimemazine-d6, directly probes the mechanism of N-demethylation. A significant KIE would confirm that the cleavage of the C-H bond on the methyl group is a critical step in the reaction mechanism.

The IUPAC name for Alimemazine D6 is 2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine, indicating that the six hydrogen atoms on the two N-methyl groups are replaced by deuterium. nih.gov This specific deuteration allows for the focused study of the N-demethylation pathway.

Elucidation of Metabolic Pathways and Transformations Influenced by Deuteration

For instance, studies with other deuterated drugs have shown that blocking one metabolic route can enhance others. nih.govnih.gov A comparative metabolite profile of alimemazine and alimemazine-d6 would likely reveal a different ratio of metabolites.

Hypothetical Metabolite Profile Comparison:

| Metabolite | Alimemazine (% of total metabolites) | Alimemazine-d6 (% of total metabolites) |

| Desmethyl-alimemazine | Higher | Lower |

| Alimemazine sulfoxide | Lower | Potentially Higher |

| Hydroxylated metabolites | Baseline | Potentially Higher |

This table is a hypothetical representation to illustrate the concept of metabolic switching. Actual quantitative data for Alimemazine-d6 is not publicly available.

This shift in metabolic pathways can have significant implications, as the different metabolites may possess distinct pharmacological or toxicological profiles. juniperpublishers.com

Application of Deuterium Labeling for Understanding Enzymatic Reaction Mechanisms Beyond Metabolism

Deuterium labeling is a versatile tool that extends beyond studying metabolic stability. It can be employed to elucidate the intricate details of enzyme reaction mechanisms. ornl.gov For example, by analyzing the KIE at different positions within a molecule, researchers can infer the geometry of the enzyme's active site and the nature of the transition state.

In the context of alimemazine, deuterium labeling could be used to investigate the specific cytochrome P450 isozymes responsible for its metabolism. For instance, CYP2D6 and CYP3A4 are known to be involved in the metabolism of many phenothiazines. relis.nonih.gov By comparing the KIE for alimemazine metabolism in the presence of specific CYP isozymes, one could determine the relative contribution of each enzyme to the different metabolic pathways.

Furthermore, deuterium labeling can be used in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the fate of the deuterium atoms through various metabolic transformations, providing a detailed map of the entire metabolic cascade.

Computational Chemistry and Molecular Modeling of Deuterated Alimemazine Hemitartrate L Tartrate

Quantum Mechanical (QM) Calculations for Electronic Structure and Isotope Effects

Quantum mechanics forms the bedrock of modern computational chemistry, providing a fundamental description of electronic structure and how it governs molecular properties. For Alimemazine-d6, QM calculations are essential for understanding the intrinsic effects of deuterium (B1214612) substitution.

Prediction of Vibrational Frequencies and Spectroscopic SignaturesThe substitution of six hydrogen atoms with deuterium in the N,N-dimethylamino group of alimemazine fundamentally alters the molecule's vibrational modes. The increased mass of deuterium leads to a predictable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

QM methods, such as Density Functional Theory (DFT), are used to calculate the vibrational spectrum. The theoretical IR and Raman spectra can predict these isotopic shifts. For example, the C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ range. Upon deuteration, the corresponding C-D stretching frequencies are expected to shift to a lower wavenumber, approximately in the 2100–2250 cm⁻¹ range. This shift is a direct consequence of the heavier deuterium nucleus. Such calculations are vital for interpreting experimental spectra and confirming the success of deuteration.

Below is a hypothetical data table illustrating the kind of results a DFT calculation might produce for the primary stretching frequencies affected by deuteration.

| Vibrational Mode | Predicted Frequency (Non-deuterated) (cm⁻¹) | Predicted Frequency (d6) (cm⁻¹) |

| Symmetric C-H Stretch (N-CH₃) | ~2940 | N/A |

| Asymmetric C-H Stretch (N-CH₃) | ~2985 | N/A |

| Symmetric C-D Stretch (N-CD₃) | N/A | ~2120 |

| Asymmetric C-D Stretch (N-CD₃) | N/A | ~2240 |

| Note: These are illustrative values based on typical isotopic shifts and not from specific experimental or computational results for Alimemazine-d6. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for electronic properties, they are computationally expensive. Molecular Dynamics (MD) simulations, which use classical mechanics, allow for the study of the movement and interaction of thousands of atoms over time, providing insights into conformational dynamics and stability.

Computational Studies on Solid-State Packing and Crystal Lattice Energy of Tartrate Salts

The solid-state properties of a pharmaceutical salt are critical for its formulation and stability. Computational methods can predict how molecules arrange themselves in a crystal and the energy associated with this structure. researchgate.net

The lattice energy is the energy released when gaseous ions come together to form a crystalline solid. purdue.eduwikipedia.org It is a measure of the stability of the crystal lattice. libretexts.org For Alimemazine hemitartrate-d6, computational studies would involve predicting the three-dimensional arrangement of the alimemazine-d6 cations and the L-tartrate anions. Techniques like DFT, often combined with dispersion corrections, are used to calculate the lattice energy. nih.govrsc.org These calculations help predict the most stable crystal polymorph and understand the network of hydrogen bonds and other intermolecular forces that hold the crystal together. mdpi.com Comparing the calculated lattice energies of the deuterated and non-deuterated salts could reveal differences in crystalline stability, although these are generally expected to be minor.

A hypothetical comparison of calculated lattice energies for different salts is shown below to illustrate the concept.

| Compound | Cation Charge | Anion Charge | Internuclear Distance (Å) | Calculated Lattice Energy (kJ/mol) |

| Compound A (Monovalent) | +1 | -1 | 3.1 | -750 |

| Compound B (Divalent) | +2 | -2 | 2.8 | -3100 |

| Alimemazine Hemitartrate | +1 | -1 (average) | Variable | Not Available |

| Note: This table illustrates general principles of lattice energy and does not contain specific data for Alimemazine. purdue.edulibretexts.org |

Prediction of Polymorphic Forms and Relative Stabilities

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying solubility, stability, and bioavailability. Computational methods are instrumental in predicting and ranking the stability of potential polymorphs before extensive experimental screening.

For Alimemazine hemitartrate-d6 (L-Tartrate), a computational polymorph prediction study would typically involve a multi-step process. Initially, the conformational landscape of the alimemazine-d6 cation and the L-tartrate anion would be thoroughly explored. Subsequently, these low-energy conformers are used to generate a multitude of hypothetical crystal packing arrangements using sophisticated search algorithms. These algorithms explore different space groups and unit cell parameters to build a comprehensive set of possible crystal structures.

Once a set of potential polymorphs is generated, their relative stabilities are assessed by calculating their lattice energies. A variety of computational methods can be employed for this, ranging from molecular mechanics with specialized force fields to more accurate but computationally intensive quantum mechanical methods like Density Functional Theory (DFT). DFT calculations, particularly those that account for dispersion interactions, have shown considerable success in accurately ranking the stability of polymorphs for various pharmaceutical compounds. The relative stability of different polymorphic forms is determined by their Gibbs free energy, which includes contributions from both enthalpy (approximated by lattice energy) and entropy.

A hypothetical relative stability ranking for predicted polymorphs of Alimemazine hemitartrate-d6 (L-Tartrate) at a standard temperature is presented in Table 1.

Table 1: Predicted Polymorphic Forms and Relative Stabilities of Alimemazine hemitartrate-d6 (L-Tartrate) This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Stability Ranking |

| Form I | P2₁/c | -350.2 | 1 (Most Stable) |

| Form II | P-1 | -348.5 | 2 |

| Form III | C2/c | -345.8 | 3 |

| Form IV | P2₁2₁2₁ | -342.1 | 4 |

The introduction of deuterium atoms in Alimemazine-d6 is expected to have a subtle but potentially significant impact on the polymorphic landscape compared to its non-deuterated counterpart. The slightly shorter and stronger C-D bonds can influence intermolecular interactions, such as van der Waals forces and potentially hydrogen bonding, which in turn can affect the crystal packing and the relative stability of different polymorphs. Computational studies on other deuterated compounds have shown that isotopic substitution can indeed lead to the stabilization of different polymorphic forms.

Simulation of Hydrogen Bonding Networks and Crystal Growth Behavior

The crystal structure of Alimemazine hemitartrate-d6 (L-Tartrate) will be significantly influenced by the intricate network of hydrogen bonds formed between the alimemazine-d6 cation and the L-tartrate anion, as well as with any potential solvent molecules. The L-tartrate anion, with its hydroxyl and carboxyl groups, is a potent hydrogen bond donor and acceptor. The alimemazine cation also possesses a tertiary amine group that can participate in hydrogen bonding.

Molecular Dynamics (MD) simulations are a powerful tool to investigate the dynamics and stability of these hydrogen bonding networks within the crystal lattice. Starting from a predicted or experimentally determined crystal structure, MD simulations can model the atomic motions over time, providing insights into the strength, lifetime, and geometry of individual hydrogen bonds. Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to characterize the nature of these interactions.

A theoretical study of phenothiazine (B1677639) derivatives has highlighted the importance of intramolecular hydrogen bonds in defining their conformation. In the case of Alimemazine hemitartrate-d6 (L-Tartrate), both intra- and intermolecular hydrogen bonds will play a crucial role. The deuteration of the N-methyl groups is not expected to directly participate in hydrogen bonding, but the subtle electronic changes induced by deuteration could indirectly influence the proton affinity of the nearby nitrogen atom.

Table 2: Key Hydrogen Bond Interactions in a Hypothetical Alimemazine hemitartrate-d6 (L-Tartrate) Crystal Lattice This table presents hypothetical data for illustrative purposes.

| Donor | Acceptor | Average Distance (Å) (from MD simulation) | Bond Type |

| Tartrate -OH | Alimemazine N | 2.75 | Intermolecular |

| Tartrate -COOH | Tartrate -OH | 2.65 | Intermolecular |

| Tartrate -OH | Tartrate C=O | 2.80 | Intermolecular |

Furthermore, MD simulations can be utilized to model the crystal growth process itself. By simulating a supersaturated solution of Alimemazine hemitartrate-d6 (L-Tartrate), it is possible to observe the nucleation and subsequent growth of a crystal nucleus. These simulations can reveal the preferred crystal faces for growth and how the solvent and the counter-ions arrange themselves at the crystal-solution interface. Understanding these mechanisms at a molecular level is crucial for controlling crystal morphology and preventing the formation of undesirable polymorphs during crystallization processes. The presence of deuterium could subtly alter the kinetics of crystal growth due to differences in mass and vibrational frequencies affecting the attachment and detachment rates of molecules at the crystal surface.

In Silico Approaches for Deuterated Molecule Design and Optimization Strategies

The decision to deuterate a drug molecule and the specific positions for deuterium incorporation are increasingly guided by in silico methods. The primary goal of deuteration is often to improve the metabolic stability of a drug by slowing down the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect.

For Alimemazine, in silico metabolism prediction tools can be used to identify the most likely sites of metabolic attack by cytochrome P450 enzymes. These "metabolic hotspots" are prime candidates for deuteration. Computational methods such as quantum mechanical calculations can be used to model the transition states of the metabolic reactions and predict the magnitude of the kinetic isotope effect upon deuteration at different positions.

Table 3: Hypothetical In Silico Metabolic Lability and Deuteration Strategy for Alimemazine This table presents hypothetical data for illustrative purposes.

| Position on Alimemazine | Predicted Metabolic Lability (in silico) | Rationale for Deuteration |

| N-demethylation | High | Blocking this primary metabolic pathway can increase the half-life of the drug. |

| Aromatic hydroxylation | Moderate | Deuteration of the phenothiazine ring could reduce the formation of hydroxylated metabolites. |

| Side-chain oxidation | Low | Less likely to be a primary site of metabolism. |

In the case of Alimemazine hemitartrate-d6 (L-Tartrate), the deuteration is on the N,N-dimethylamino group. This strategic placement is likely intended to slow down the N-demethylation process, a common metabolic pathway for many drugs containing this moiety. In silico models can help quantify the expected reduction in the rate of this metabolic reaction.

Beyond metabolic stability, computational tools can also be used to assess the potential impact of deuteration on other critical drug properties. For instance, molecular docking studies can be performed to ensure that the deuterated molecule retains its binding affinity for its biological target. While the structural changes upon deuteration are minimal, subtle alterations in lipophilicity and electronic properties could potentially affect target engagement. MD simulations can further explore the dynamics of the deuterated drug within the binding pocket of its receptor to ensure that the binding mode is not unfavorably altered. These in silico assessments provide a rational basis for the design and optimization of deuterated drug candidates like Alimemazine hemitartrate-d6 (L-Tartrate), helping to maximize their therapeutic potential.

Conclusion and Future Directions in Academic Research

Summary of Key Academic Contributions and Insights from Deuterated Alimemazine Hemitartrate (L-Tartrate) Research

While specific academic literature focusing exclusively on Alimemazine hemitartrate-d6 (L-Tartrate) is not extensively published, its primary contribution to research is unequivocally as a high-fidelity internal standard for quantitative bioanalysis. acs.orgnih.gov The insights gained from its use are foundational to pharmacokinetic, pharmacodynamic, and metabolic studies of the active pharmaceutical ingredient, alimemazine.

The key academic contributions stem from its unique molecular design:

Deuterium (B1214612) Labeling (d6): The incorporation of six deuterium atoms provides a stable, non-radioactive isotopic label. This mass difference is critical for mass spectrometry (MS)-based assays, allowing the deuterated standard to be distinguished from the non-labeled (or "light") alimemazine. nih.govmedchemexpress.com This distinction is essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of quantitative measurements. pharmafocusasia.com

Metabolic Tracer: As a deuterated analog, it is an invaluable tool for elucidating the metabolic pathways of alimemazine. acs.orgsynmr.in By administering the non-labeled drug and using the deuterated version as a standard, researchers can accurately track the formation of metabolites in complex biological matrices.

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond. gabarx.com While the primary application of Alimemazine-d6 is as an internal standard, this inherent stability means it is less susceptible to metabolic cleavage at the labeled positions compared to its non-deuterated counterpart, preventing analytical interference from the standard itself. acs.org

The selection of the hemitartrate salt form, specifically the L-Tartrate enantiomer, further refines the compound for research applications, ensuring consistent solubility, stability, and handling characteristics.

Table 1: Academic Contributions of Alimemazine hemitartrate-d6 (L-Tartrate)

| Feature | Academic Contribution | Scientific Rationale |

| Deuterium Label (d6) | Serves as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry. acs.orgnih.govacs.org | Provides a precise mass shift from the parent compound, enabling accurate quantification in complex biological samples. pharmafocusasia.com |

| Metabolic Stability | Minimizes in-study metabolic breakdown of the internal standard. | The Deuterium Kinetic Isotope Effect (KIE) results in stronger C-D bonds compared to C-H bonds, enhancing metabolic stability. gabarx.com |

| Hemitartrate (L-Tartrate) Salt | Ensures consistent physicochemical properties such as solubility and stability. | Salt engineering is a common strategy to improve the handling and formulation characteristics of active pharmaceutical ingredients. drugs.com |

| Research Application | Enables high-precision pharmacokinetic and drug metabolism studies of alimemazine. synmr.in | Accurate quantification is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov |